Procyanidin Procyanidin Procyanidin is oligomeric compounds, formed from catechin and epicatechin molecules. They yield cyanidin when depolymerized under oxidative conditions.
Procyanidin has been reported in Lathyrus laxiflorus, Vitis amurensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20347-71-1
VCID: VC0192191
InChI: InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2
SMILES: Array
Molecular Formula: C30H26O13
Molecular Weight: 594.5 g/mol

Procyanidin

CAS No.: 20347-71-1

Cat. No.: VC0192191

Molecular Formula: C30H26O13

Molecular Weight: 594.5 g/mol

* For research use only. Not for human or veterinary use.

Procyanidin - 20347-71-1

Specification

CAS No. 20347-71-1
Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol
Standard InChI InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2
Standard InChI Key HGVVOUNEGQIPMS-UHFFFAOYSA-N
Canonical SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O

Introduction

Chemical Structure and Classification

Procyanidins are oligomeric compounds formed from catechin and epicatechin molecules, classified as a subgroup of proanthocyanidins. They yield cyanidin when depolymerized under oxidative conditions . The structural complexity of procyanidins arises from their varying degrees of polymerization and linkage patterns between monomeric units.

Basic Structure

Procyanidins are homo-oligomeric (epi)catechin with two B-ring hydroxyl groups . Their basic building blocks are the flavan-3-ols (+)-catechin and (−)-epicatechin, which form complex polymeric structures through various linkage patterns . The molecular structure consists of multiple phenolic rings with hydroxyl groups that contribute to their antioxidant properties.

Degree of Polymerization

Procyanidins are classified according to their degree of polymerization (DP) as follows:

  • Monomers: Basic catechin or epicatechin units

  • Oligomers: Compounds containing 2-7 monomeric units, defined as oligoprocyanidins

  • Polymers: Larger structures with higher degrees of polymerization

Procyanidin B1, a specific type, is a proanthocyanidin consisting of (-)-epicatechin and (+)-catechin units joined by a bond between positions 4 and 8' respectively in a beta-configuration . It has a molecular weight of 578.5 g/mol and plays roles as a metabolite, thrombin inhibitor, and anti-inflammatory agent .

Natural Sources and Distribution

Dietary Sources

Procyanidins are abundant in various dietary sources, making them significant components of human nutrition. They are widely distributed in:

  • Fruits: Grapes, apples, berries, peaches

  • Vegetables: Various leafy and root vegetables

  • Nuts and seeds: Particularly in their outer layers

  • Legumes: In various beans and peas

  • Grains: In whole grain products

  • Beverages: Tea, wine, and fruit juices

Specific Plant Sources

Several plant species have been identified as rich sources of different procyanidin types:

  • Cinnamomum verum (Ceylon cinnamon): Contains procyanidin B1 in its rind, bark, or cortex

  • Uncaria guianensis (cat's claw): Contains procyanidin B1 in its root

  • Vitis vinifera (common grape vine): Contains procyanidin B1 in its leaf

  • Camellia sinensis (tea plant): Contains procyanidin B1

  • Lathyrus laxiflorus and Vitis amurensis: Contain various procyanidins

  • Rhododendron dauricum: Contains procyanidin B1

Analytical Methods for Structure Elucidation

Mass Spectrometry Approaches

Mass spectrometry techniques have been instrumental in elucidating the complex structures of procyanidins. The primary methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables the separation and identification of different procyanidin oligomers based on their mass-to-charge ratios and fragmentation patterns .

  • Matrix-Assisted Laser Desorption Ionization (MALDI) MS/MS: Particularly useful for analyzing polymeric procyanidins with higher molecular weights .

Fragmentation Pathways

The main fragmentation pathways observed in mass spectrometric analysis of procyanidins include:

  • Quinone Methide (QM) Cleavage: Fragmentation of the interflavanoid bond, which is distinctive for identifying procyanidin types. In A-type dimers, this produces fragment ions with a 4 u mass difference, whereas B-type procyanidins show a characteristic 2 u mass difference .

  • Heterocyclic Ring Fission (HRF): Fragmentation within the heterocyclic ring system of the subunits .

  • Retro Diels-Alder (RDA) Fission: Another distinctive fragmentation pathway of the heterocyclic ring system in procyanidins .

Mass Spectrometry Data

The m/z values of deprotonated procyanidin oligomers provide crucial information about their degrees of polymerization and structural characteristics. For example, the negative ion MALDI product ion tandem mass spectrum of Procyanidin C1 shows dimer doublet ions of m/z 575 and 577, along with monomer doublet ions of m/z 287 and 289, exhibiting the 2 u mass difference characteristic of quinone methide formation by B-type procyanidins .

Biological Activities

Antioxidant Properties

The most well-established property of procyanidins is their potent antioxidant activity. These compounds effectively scavenge reactive oxygen species (ROS), thereby protecting cells against oxidative stress . Experimental evidence demonstrates that procyanidin significantly reduces ROS in THP-1 macrophages after lipopolysaccharide (LPS) or LPS-combined adenosine triphosphate stimulation . This antioxidant capability makes procyanidins valuable for:

  • Stabilizing food colors and preventing rancidity due to oxidation of unsaturated fats

  • Protecting cells and tissues against oxidative damage

  • Potentially preventing a variety of degenerative diseases associated with oxidative stress

Anti-inflammatory Effects

Procyanidins exhibit significant anti-inflammatory properties through multiple mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs): Procyanidin dose-dependently inhibits MMP9, an enzyme consistently upregulated in inflammatory responses and intestinal inflammation . This inhibition was observed in concentrations ranging from 0.3 to 10 μM .

  • Suppression of NF-κB Signaling: Procyanidin significantly inhibits the nuclear factor-κB (NF-κB) pathway, a crucial regulator of inflammatory responses. This is evidenced by decreased phosphorylation of p65 and reduced mRNA levels of inflammatory cytokines including IL-1β, TNF-α, and IL-6 .

  • Interruption of NLRP3 Inflammasome Formation: Procyanidin disrupts the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which plays a key role in inflammatory processes .

Additional Therapeutic Properties

Beyond antioxidant and anti-inflammatory effects, procyanidins have demonstrated numerous other biological activities, including:

  • Anticancer properties: Inhibiting tumor growth and proliferation

  • Anti-infectious activities: Combating various pathogens

  • Cardioprotective effects: Supporting cardiovascular health

  • Antimicrobial and antiviral properties: Fighting bacterial and viral infections

  • Antimutagenic activities: Protecting against DNA damage

  • Wound healing promotion: Accelerating tissue repair processes

  • Antihyperglycemic effects: Helping regulate blood sugar levels

  • Anti-allergic properties: Reducing allergic reactions

Experimental Evidence in Disease Models

Inflammatory Bowel Disease Model

In vivo studies have demonstrated that procyanidin significantly attenuates dextran sulfate sodium (DSS)-induced colitis in mice. The effect of procyanidin at a dosage of 40 mg/kg was comparable to that of mesalazine (200 mg/kg), a standard treatment for inflammatory bowel disease . The therapeutic effects observed included:

  • Reduced ROS generation

  • Downregulation of MMP9 expression

  • Suppression of NF-κB signaling pathway

  • Interruption of NLRP3 inflammasome formation

  • Decreased macrophage infiltration in colon tissue

These findings suggest that procyanidin could be a potential therapeutic agent for inflammatory bowel disease through its powerful antioxidant and anti-inflammatory properties .

Cellular Studies

In vitro studies with THP-1 macrophages have shown that procyanidin treatment:

  • Significantly inhibits the generation of ROS after LPS stimulation

  • Downregulates MMP9 expression in a dose-dependent manner (0.3, 1, 3, 10 μM)

  • Suppresses the activation of the NF-κB signaling pathway

  • Interrupts the formation of the NLRP3 inflammasome

These cellular mechanisms help explain the therapeutic effects observed in animal models and provide a foundation for understanding how procyanidins may benefit human health.

Pharmacological Considerations

Bioavailability and Metabolism

Despite their abundant presence in dietary sources and significant biological activities, the bioavailability of procyanidins remains a challenge for their therapeutic applications. The complex molecular structure and high molecular weight of oligomeric and polymeric procyanidins limit their absorption in the gastrointestinal tract.

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